molecular formula C19H31NO6 B5148956 N-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}-2-propanamine oxalate

N-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}-2-propanamine oxalate

货号 B5148956
分子量: 369.5 g/mol
InChI 键: ZYDFIGGGYNQYDJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}-2-propanamine oxalate, commonly known as TBE-31, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TBE-31 is a selective antagonist of the G protein-coupled receptor 55 (GPR55), which has been implicated in various physiological and pathological processes.

作用机制

TBE-31 is a selective antagonist of N-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}-2-propanamine oxalate, which is a G protein-coupled receptor that is expressed in various tissues, including the brain, immune system, and cardiovascular system. N-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}-2-propanamine oxalate has been implicated in various physiological and pathological processes, including inflammation, cancer, and neurodegeneration. TBE-31 inhibits the activation of N-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}-2-propanamine oxalate by its endogenous ligands, which leads to the suppression of downstream signaling pathways.
Biochemical and Physiological Effects
The inhibition of N-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}-2-propanamine oxalate by TBE-31 has several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of arthritis and multiple sclerosis. TBE-31 has also been found to inhibit the proliferation and migration of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, TBE-31 has been shown to protect against neurodegeneration by reducing oxidative stress and inflammation in animal models of Alzheimer's and Parkinson's diseases.

实验室实验的优点和局限性

TBE-31 has several advantages for lab experiments. It is a selective antagonist of N-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}-2-propanamine oxalate, which allows for the specific targeting of this receptor. TBE-31 has also been shown to be effective in various animal models of disease, which suggests its potential therapeutic applications. However, TBE-31 has some limitations for lab experiments. It has a relatively short half-life, which requires frequent dosing in animal models. Additionally, TBE-31 has not been extensively studied in humans, which limits its potential clinical applications.

未来方向

There are several future directions for the study of TBE-31. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegeneration. Another direction is to optimize the synthesis method of TBE-31 to improve its pharmacokinetic properties. Additionally, the development of more selective and potent N-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}-2-propanamine oxalate antagonists could provide further insight into the physiological and pathological roles of this receptor.

合成方法

The synthesis of TBE-31 involves several steps, starting from the reaction of 2-tert-butylphenol with ethylene oxide to form 2-(2-tert-butylphenoxy)ethanol. This intermediate is then reacted with 2-chloroethylamine hydrochloride to produce N-(2-(2-tert-butylphenoxy)ethyl)-2-chloroethylamine. The final step involves the reaction of N-(2-(2-tert-butylphenoxy)ethyl)-2-chloroethylamine with oxalic acid to form TBE-31 oxalate.

科学研究应用

TBE-31 has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-neurodegenerative properties. TBE-31 has been found to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. It has also been shown to reduce inflammation in animal models of arthritis and multiple sclerosis. Additionally, TBE-31 has been found to protect against neurodegeneration in animal models of Alzheimer's and Parkinson's diseases.

属性

IUPAC Name

N-[2-[2-(2-tert-butylphenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29NO2.C2H2O4/c1-14(2)18-10-11-19-12-13-20-16-9-7-6-8-15(16)17(3,4)5;3-1(4)2(5)6/h6-9,14,18H,10-13H2,1-5H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYDFIGGGYNQYDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCOCCOC1=CC=CC=C1C(C)(C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。